Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[azetidine-2,2’-bicyclo[221]heptane]-4-one is a unique spirocyclic compound characterized by its rigid bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. The rigidity and unique geometry of the compound allow it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a similar azetidine ring but different overall structure.
Spiro-pyrrolidine: Contains a pyrrolidine ring and exhibits different chemical properties.
Spiro-indol(one): Features an indole ring and is known for its biological activity.
Spiro-pyran: Contains a pyran ring and is used in various chemical applications.
Uniqueness
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
spiro[azetidine-4,2'-bicyclo[2.2.1]heptane]-2-one |
InChI |
InChI=1S/C9H13NO/c11-8-5-9(10-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |
InChI-Schlüssel |
IFMSPZUKCPZFIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC23CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.